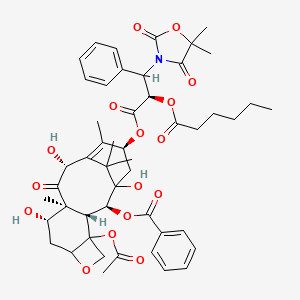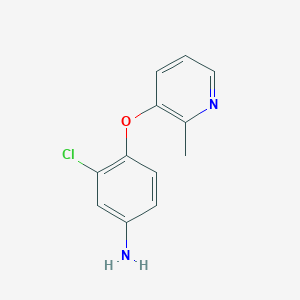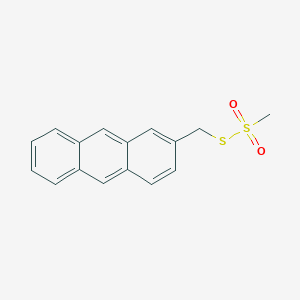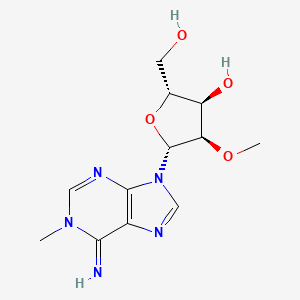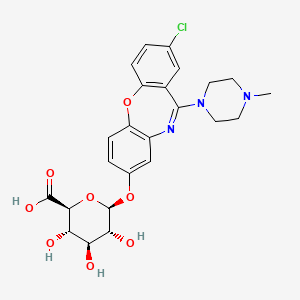
8-Hydroxy-loxapine-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-loxapine-glucuronide is a metabolite of Loxapine, a dibenzoxazepine antipsychotic agent. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is attached to the 8-hydroxy group of Loxapine. The molecular formula of this compound is C24H26ClN3O8, and it has a molecular weight of 519.93 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-loxapine-glucuronide typically involves the glucuronidation of 8-Hydroxy-loxapine. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and efficient conversion of 8-Hydroxy-loxapine to its glucuronide form. The product is then purified using chromatographic techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxy-loxapine-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Conjugation reactions involve the formation of additional glucuronides or other conjugates.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.
Conjugation: Enzymatic reactions using glucuronosyltransferase and UDPGA.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-loxapine-glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Loxapine metabolites.
Biology: Studied for its role in the metabolism and excretion of Loxapine in biological systems.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of drug formulations and in the study of drug metabolism and pharmacokinetics
Wirkmechanismus
The mechanism of action of 8-Hydroxy-loxapine-glucuronide is primarily related to its role as a metabolite of Loxapine. Loxapine acts as a dopamine antagonist and a serotonin 5-HT2 blocker. The glucuronidation of Loxapine to form this compound enhances its solubility and facilitates its excretion from the body. The molecular targets involved include dopamine and serotonin receptors, which are antagonized by Loxapine .
Vergleich Mit ähnlichen Verbindungen
Loxapine: The parent compound, a dibenzoxazepine antipsychotic agent.
8-Hydroxy-loxapine: The precursor to 8-Hydroxy-loxapine-glucuronide.
Other Glucuronides: Compounds such as morphine-6-glucuronide and paracetamol-glucuronide, which undergo similar glucuronidation processes
Uniqueness: this compound is unique due to its specific formation from Loxapine and its role in the metabolism and excretion of this antipsychotic agent. Its study provides insights into the pharmacokinetics and pharmacodynamics of Loxapine, contributing to the understanding of its therapeutic effects and potential side effects.
Eigenschaften
Molekularformel |
C24H26ClN3O8 |
|---|---|
Molekulargewicht |
519.9 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H26ClN3O8/c1-27-6-8-28(9-7-27)22-14-10-12(25)2-4-16(14)35-17-5-3-13(11-15(17)26-22)34-24-20(31)18(29)19(30)21(36-24)23(32)33/h2-5,10-11,18-21,24,29-31H,6-9H2,1H3,(H,32,33)/t18-,19-,20+,21-,24+/m0/s1 |
InChI-Schlüssel |
PCHGVUYZVIEJND-NABGWTBKSA-N |
Isomerische SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




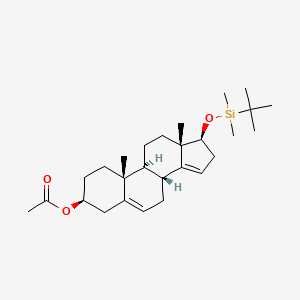





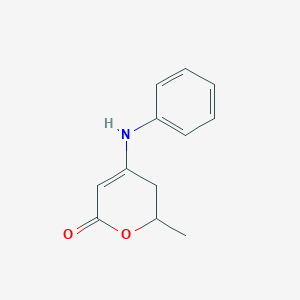
![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
